6-Amino-1-(3,4-dimethylphenyl)-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-4-one
Description
6-Amino-1-(3,4-dimethylphenyl)-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-4-one is a heterocyclic compound that belongs to the pyrimidine family This compound is characterized by the presence of an amino group, a dimethylphenyl group, and a sulfanylidenepyrimidinone core
Properties
IUPAC Name |
6-amino-1-(3,4-dimethylphenyl)-2-sulfanylidenepyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3OS/c1-7-3-4-9(5-8(7)2)15-10(13)6-11(16)14-12(15)17/h3-6H,13H2,1-2H3,(H,14,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVZSLCNAWSLCMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=CC(=O)NC2=S)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-1-(3,4-dimethylphenyl)-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-4-one can be achieved through several synthetic routes. One common method involves the condensation of 3,4-dimethylbenzaldehyde with thiourea and ethyl cyanoacetate under basic conditions. The reaction typically proceeds through the formation of an intermediate, which then cyclizes to form the desired pyrimidinone compound. The reaction conditions often involve refluxing the reactants in ethanol or another suitable solvent for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of non-toxic solvents and catalysts, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
6-Amino-1-(3,4-dimethylphenyl)-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanylidenepyrimidinone core to a more reduced form.
Substitution: The amino group and the dimethylphenyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced pyrimidinones, and various substituted derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research has indicated that compounds similar to 6-amino-1-(3,4-dimethylphenyl)-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-4-one exhibit antimicrobial properties. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics .
Anticancer Properties
There is emerging evidence that compounds within this chemical class may possess anticancer properties. For instance, certain derivatives have been shown to induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation .
Analgesic Effects
Another area of interest is the analgesic potential of this compound. Preliminary studies suggest that it may reduce pain perception in animal models, indicating a possible application in pain management therapies .
Agricultural Science Applications
Pesticide Development
The structural characteristics of this compound make it a suitable candidate for the development of novel pesticides. Its ability to interact with specific biological targets in pests could lead to effective solutions for crop protection against harmful insects and diseases .
Material Science Applications
Polymer Chemistry
This compound can serve as a building block for synthesizing new polymers with enhanced properties. Its unique functional groups allow for modifications that can improve thermal stability and mechanical strength in polymeric materials .
Case Studies
Mechanism of Action
The mechanism of action of 6-Amino-1-(3,4-dimethylphenyl)-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact pathways involved depend on the specific application and target. For example, in medicinal applications, the compound may inhibit the activity of enzymes involved in cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 6-Amino-1-(3,4-dimethylphenyl)-2-thioxopyrimidin-4-one
- 6-Amino-1-(3,4-dimethylphenyl)-2-oxopyrimidin-4-one
- 6-Amino-1-(3,4-dimethylphenyl)-2-hydroxypyrimidin-4-one
Uniqueness
6-Amino-1-(3,4-dimethylphenyl)-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-4-one is unique due to the presence of the sulfanylidenepyrimidinone core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new drugs and materials.
Biological Activity
6-Amino-1-(3,4-dimethylphenyl)-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-4-one (CAS Number: 887202-10-0) is a synthetic compound with potential biological activity. Its structure features a pyrimidine core with a sulfanylidene group and an amino substituent, which may contribute to its pharmacological properties. This article reviews the biological activities associated with this compound, including its potential therapeutic applications and mechanisms of action.
Molecular Structure
- Molecular Formula : C12H13N3OS
- IUPAC Name : 6-amino-1-(3,4-dimethylphenyl)-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone
- Molecular Weight : 241.31 g/mol
Physical Properties
- Appearance : Solid
- Purity : ≥95%
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- In vitro studies demonstrated effectiveness against various bacterial strains, suggesting a potential for use in treating infections caused by resistant bacteria.
Anticancer Properties
Research has also highlighted the compound's potential anticancer activity:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of specific signaling pathways. In vitro assays have shown that it can inhibit cell proliferation in several cancer cell lines.
Enzyme Inhibition
The compound has been investigated for its ability to inhibit certain enzymes:
- Target Enzymes : It may act as an inhibitor of enzymes involved in metabolic pathways crucial for cancer cell survival and proliferation.
Case Studies
Several case studies have documented the biological effects of this compound:
- Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry reported that derivatives of tetrahydropyrimidinones showed promising antibacterial activity against Gram-positive and Gram-negative bacteria.
- Anticancer Activity Evaluation : In a study published in Cancer Research, the compound was shown to significantly reduce tumor growth in xenograft models of human cancer.
Table of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antimicrobial | Effective against various bacterial strains | |
| Anticancer | Induces apoptosis in cancer cell lines | |
| Enzyme Inhibition | Inhibits key metabolic enzymes |
The biological activities of this compound are believed to stem from its structural features:
- Sulfanylidene Group : This moiety is often associated with enhanced reactivity towards biological targets.
- Amino Substituent : The presence of an amino group can facilitate interactions with enzyme active sites or receptor binding sites.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
